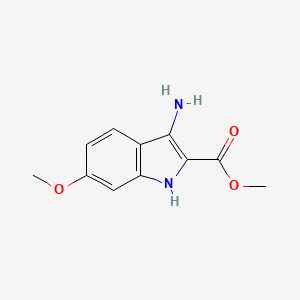

methyl 3-amino-6-methoxy-1H-indole-2-carboxylate

Description

Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate (CAS: 696649-63-5) is a substituted indole derivative with a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.23 g/mol. This compound features an amino group at position 3, a methoxy group at position 6, and a methyl ester at position 2 of the indole scaffold . It is primarily utilized as a pharmaceutical intermediate, fine chemical, and research reagent in medicinal chemistry and synthetic organic chemistry. Analytical characterization methods for this compound include LC-MS, GC-MS, HPLC, NMR, and FTIR, with purity exceeding 99% . Its structural features make it a versatile precursor for synthesizing bioactive molecules, particularly those targeting indole-based pharmacophores.

Properties

IUPAC Name |

methyl 3-amino-6-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-6-3-4-7-8(5-6)13-10(9(7)12)11(14)16-2/h3-5,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSGNWXMWYXCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349807 | |

| Record name | methyl 3-amino-6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696649-63-5 | |

| Record name | methyl 3-amino-6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hemetsberger–Knittel Indole Synthesis Route

One efficient approach to prepare 6-methoxy substituted indole-2-carboxylates involves the Hemetsberger–Knittel reaction, which proceeds via the following steps:

- Knoevenagel Condensation: Methyl 2-azidoacetate is condensed with a 6-methoxy-substituted benzaldehyde to form methyl-2-azidocinnamate intermediates.

- Thermolysis and Cyclization: Thermolysis of the azide group followed by electrophilic cyclization yields the indole-2-carboxylate core with methoxy substitution at the 6-position.

- Regioisomer Formation: This reaction typically produces a mixture of regioisomers (5- and 7-substituted indoles), with the 5-substituted (equivalent to 6-methoxy on indole numbering) being slightly favored.

- Acylation at 3-Position: Friedel–Crafts acylation introduces an acyl group at the 3-position, which can be subsequently converted to the amino group.

This method is advantageous due to its relatively high yield and regioselectivity under optimized conditions, including control of temperature and reactant stoichiometry.

Conversion of 3-Acyl Indole-2-Carboxylates to 3-Amino Derivatives

After obtaining the 3-acyl-6-methoxy-indole-2-carboxylate intermediate, the ketone functionality at the 3-position can be transformed into the amino group through reductive amination or related amination reactions:

- Reductive Amination: The 3-acyl group is reacted with ammonia or amine sources in the presence of reducing agents to yield the 3-amino derivative.

- Hydrazone Formation and Reduction: An alternative involves formation of hydrazone derivatives followed by reduction to the amine.

These transformations are well-documented in the literature for similar indole derivatives and provide a reliable route to the 3-amino functionality.

Alternative Route via Acylation of 3-Amino-2-(5-Methoxy-1H-Indol-3-yl)propanoate

A patented method describes the preparation of related 3-amino indole derivatives by starting from methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride, which undergoes acylation in the presence of amines to afford the desired product. This process is noted for its short synthesis time and economic feasibility.

Reaction Conditions and Optimization

Research Findings and Yields

- The Hemetsberger–Knittel method yields the 6-methoxy indole-2-carboxylate intermediate in moderate to good yields (typically 50–70%) depending on reaction conditions.

- Friedel–Crafts acylation proceeds with high regioselectivity, favoring the 3-position, with yields around 70–85%.

- Subsequent reduction or amination steps to introduce the 3-amino group achieve yields ranging from 60% to 80%, depending on the reducing agent and reaction time.

- The overall synthetic route is considered efficient, scalable, and economically viable for laboratory and industrial synthesis.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hemetsberger–Knittel Reaction | Knoevenagel condensation, thermolysis, cyclization | Good regioselectivity, moderate to good yields | Requires careful control of conditions to minimize regioisomers |

| Friedel–Crafts Acylation | Acylation of indole-2-carboxylate | High regioselectivity, straightforward | Use of strong Lewis acids, possible side reactions |

| Reductive Amination | Reduction of 3-acyl group to 3-amino | Mild conditions, good selectivity | Requires optimization of reducing agent |

| Patented Acylation Route | Acylation of methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride | Short synthesis, economic | Limited detailed public data |

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The C3 amino group demonstrates significant nucleophilic reactivity, facilitating:

Acylation Reactions

-

Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane under basic conditions (pyridine or DIPEA) to form 3-acetamido derivatives .

-

Example: Synthesis of methyl 3-acetyl-6-methoxy-1H-indole-2-carboxylate via Friedel-Crafts acylation (75% yield, THF, 0°C) .

Alkylation Reactions

-

Primary alkyl halides (e.g., methyl iodide) react with the amino group in polar aprotic solvents (DMF) to yield N-alkylated products.

Ester Group Transformations

The methyl ester at C2 undergoes hydrolysis and transesterification:

Hydrolysis to Carboxylic Acid

-

Base-mediated saponification (NaOH/EtOH, reflux) converts the ester to 6-methoxy-1H-indole-2-carboxylic acid .

-

Acidic hydrolysis (HCl/H2O) is less common due to potential indole ring instability.

Transesterification

-

Reacts with higher alcohols (e.g., ethanol) under acid catalysis (H2SO4) to form ethyl esters.

Indole Ring Reactivity

The methoxy group at C6 activates the indole core for electrophilic substitutions:

Electrophilic Aromatic Substitution

Oxidative Dimerization

-

Forms bis-indole derivatives under oxidative conditions (FeCl3, CH3CN) via radical coupling at C2 or C3 .

Reductive Modifications

Nitro Group Reduction

Ketone Reduction

-

Triethylsilane selectively reduces acetylated amino groups to ethyl chains without affecting the ester moiety .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate has been identified as a promising scaffold for the development of biologically active compounds. Its structural features allow for modifications that enhance its pharmacological properties.

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. For example, indole derivatives have been investigated for their inhibitory effects against the SARS-CoV 3CL protease, a critical enzyme for viral replication. The incorporation of methoxy groups at specific positions on the indole ring has been shown to significantly enhance inhibitory potency, making this compound a candidate for further development as an antiviral drug .

Antifungal Properties

The compound's derivatives exhibit antifungal activity, particularly against pathogenic fungi. A study focused on the optimization of production conditions for related indole carboxylic acids demonstrated that these compounds possess antifungal properties, suggesting that this compound could be effective against fungal infections .

Biological Research Applications

This compound serves as a valuable tool in biological research due to its ability to modulate cellular processes.

Modulation of Immune Responses

The compound and its analogs have been studied for their effects on T helper (Th) cells, which play a crucial role in immune response regulation. These compounds can influence the transcription and release of interleukin-4 (IL-4), thereby impacting immune system functionality. This property positions them as potential therapeutic agents in autoimmune diseases and immunotherapy .

Cancer Treatment Research

Indole derivatives are known for their anticancer activities. This compound can be utilized to synthesize novel compounds that target cancer cells, enhancing apoptosis or inhibiting tumor growth . The structural versatility of indoles allows for the design of targeted therapies that can improve treatment outcomes.

Synthetic Methodologies

The synthesis of this compound is significant in developing new chemical entities.

Synthesis Techniques

Recent methodologies have been developed for synthesizing 3-aminoindole derivatives efficiently. These techniques often involve protecting group strategies and coupling reactions that yield high purity and yield of the desired products . The ability to modify the indole structure allows chemists to explore a wide range of biological activities.

Summary Table of Applications

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

- Antiviral Research : A study identified key structural modifications that significantly increased antiviral activity against SARS-CoV, demonstrating the compound's potential as a lead compound in drug development .

- Antifungal Optimization : Research on optimizing production conditions revealed that derivatives of this compound could be produced with enhanced antifungal properties using response surface methodology, indicating its practical application in pharmaceutical formulations .

- Immunomodulatory Effects : Investigations into the immunomodulatory effects showed that these compounds could effectively regulate Th cell responses, providing insights into their therapeutic applications in immune-related disorders .

Mechanism of Action

The mechanism of action of methyl 3-amino-6-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and amino groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Indole-2-carboxylate Derivatives

The following section compares methyl 3-amino-6-methoxy-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at Position 3

- Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate (18a): Substituents: 3-acetyl, 6-chloro. Molecular Weight: 251.1 g/mol. Melting Point: 220–222°C. Key Difference: The acetyl group at position 3 introduces steric bulk and reduces hydrogen-bonding capacity compared to the amino group. This compound is synthesized via acylation of methyl 6-chloro-1H-indole-2-carboxylate, followed by purification via CombiFlash chromatography .

- Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate (19a): Substituents: 3-ethyl, 6-chloro. Molecular Weight: 223.1 g/mol (after hydrolysis to the carboxylic acid). Synthesized via reduction of the corresponding acetyl derivative using triethylsilane .

- Methyl 6-methoxy-3-methyl-1H-indole-2-carboxylate: Substituents: 3-methyl, 6-methoxy. Molecular Weight: 219.24 g/mol. This derivative is used in non-targeted analyses for environmental contaminant studies .

Substituent Variations at Position 6

- Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate: Substituents: 6-amino, 2-phenyl, 3-carboxylate (ethyl ester). Molecular Weight: 280.32 g/mol. Key Difference: The phenyl group at position 2 increases steric hindrance and aromatic interactions, while the 6-amino group enhances hydrogen-bonding capacity. This compound has a higher XLogP3 (3.2), indicating greater lipophilicity .

- Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate: Substituents: 3-formyl, 6-methoxy, 1-(4-methoxybenzyl). Molecular Weight: Not specified, but the formyl group introduces electrophilicity, making it reactive in condensation reactions. Used in medicinal chemistry for synthesizing Schiff base derivatives .

Ester Group Variations

- Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate: Substituents: 3-amino, 5-methyl, ethyl ester. Molecular Weight: 218.26 g/mol. This derivative is employed in pharmaceutical intermediates .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Indole-2-carboxylates

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | 3-NH₂, 6-OCH₃ | 220.23 | Not reported | Pharmaceutical intermediates |

| Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate | 3-COCH₃, 6-Cl | 251.1 | 220–222 | Synthetic precursor |

| Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | 6-NH₂, 2-Ph, 3-COOEt | 280.32 | Not reported | Medicinal chemistry research |

| Methyl 6-methoxy-3-methyl-1H-indole-2-carboxylate | 3-CH₃, 6-OCH₃ | 219.24 | Not reported | Environmental contaminant studies |

Key Observations :

Amino vs. Acetyl/Formyl Groups: The amino group at position 3 enhances hydrogen-bonding interactions, improving solubility in aqueous media compared to acetyl or formyl derivatives .

Chloro vs. Methoxy at Position 6 : Chloro substituents increase molecular weight and electronegativity, whereas methoxy groups contribute to resonance effects and metabolic stability .

Ester Group Impact : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting bioavailability .

Biological Activity

Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds often interact with various biological targets, leading to significant pharmacological effects. The presence of methoxy and amino groups enhances their reactivity and biological efficacy, making them valuable in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : The compound interacts with specific receptors and enzymes, modulating their activity.

- Biochemical Pathways : Indole derivatives are known to influence pathways related to cancer, inflammation, and microbial resistance. For instance, they can inhibit key protein kinases involved in cell proliferation and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Growth Inhibition : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with low GI50 values indicating high potency .

| Cell Line | GI50 (µM) |

|---|---|

| A549 | 0.98 |

| MCF-7 | 1.20 |

| NCI-H460 | 0.75 |

Antimicrobial Activity

The compound has shown promising antimicrobial effects against both bacterial and fungal pathogens:

- Minimum Inhibitory Concentration (MIC) : this compound demonstrated low MIC values against Staphylococcus aureus and Candida albicans, indicating its potential as an antibacterial and antifungal agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Candida albicans | 7.80 |

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been linked to:

- Anti-inflammatory Effects : Indole derivatives are known to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The methoxy group contributes to the compound's ability to scavenge free radicals, providing protective effects against oxidative stress .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Cancer Cell Line Studies : A study evaluated the cytotoxicity of this compound on multiple cancer cell lines, revealing a preferential suppression of rapidly dividing cells compared to normal fibroblasts .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against MRSA strains, where the compound exhibited a remarkable MIC value of 0.98 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-amino-6-methoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. A common approach involves refluxing precursors (e.g., 3-formyl-indole derivatives) with reagents like sodium acetate in acetic acid, followed by crystallization. For example, analogous indole carboxylates are synthesized by refluxing 3-formyl-1H-indole-2-carboxylate with aminothiazolones in acetic acid for 3–5 hours, yielding crystalline products after recrystallization from DMF/acetic acid . Alternative routes using hydrogen chloride saturation in alcoholic solutions (e.g., for ethyl 5,6-dimethoxy indole-2-carboxylate) demonstrate the impact of acidic conditions on cyclization efficiency . Adjusting stoichiometry, temperature, and catalyst (e.g., BF₃ etherate for cyclization) can optimize yields.

Q. How can researchers optimize purification techniques for this compound to achieve high purity (>98%)?

- Methodological Answer : Recrystallization using solvent mixtures (e.g., DMF/acetic acid) is effective for removing unreacted starting materials . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds can validate purity, as seen in analogous indole carboxylate derivatives . Solubility parameters (e.g., logP = 2.17 for 6-methylindole-3-carboxylic acid) guide solvent selection for extraction and crystallization . For scale-up, flash chromatography with gradient elution (e.g., ethyl acetate/hexane) may improve separation efficiency.

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., methoxy at C6, amino at C3). Compare chemical shifts with similar compounds like methyl 1H-indole-5-carboxylate (δ ~3.9 ppm for COOCH₃) .

- IR : Carboxylate C=O stretches appear at ~1700 cm⁻¹, while NH₂ bends occur near 1600 cm⁻¹.

- Mass Spec : High-resolution MS validates molecular weight (e.g., C₁₁H₁₂N₂O₃ requires exact mass 220.0848).

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. SHELX efficiently handles twinned data or high-resolution structures, with R-factors <5% indicating high precision . Structure validation tools (e.g., PLATON) check for missed symmetry or disorder, critical for confirming the indole ring’s substitution pattern . For unstable crystals, low-temperature data collection (100 K) minimizes decomposition.

Q. How do researchers address discrepancies in spectroscopic data (e.g., NMR, IR) between synthesized batches?

- Methodological Answer :

- Batch Analysis : Compare with authentic standards (e.g., commercial indole carboxylates) .

- By-Product Identification : LC-MS or 2D NMR (COSY, HSQC) detects impurities like unreacted 3-formyl intermediates .

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks reaction progress to minimize side products .

Q. What experimental design considerations are critical when scaling up synthesis?

- Methodological Answer :

- Safety : Use gloveboxes for handling hygroscopic or toxic intermediates (e.g., boron trifluoride etherate) .

- Process Optimization : Design of Experiments (DoE) models (e.g., factorial designs) optimize variables like temperature, pH, and reagent ratios .

- Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., ethanol-water mixtures) for eco-friendly scale-up .

Q. How can computational modeling aid in predicting reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Predict electrophilic substitution sites (e.g., C3 for further functionalization) using HOMO/LUMO maps.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, leveraging analogs like 6-methoxyindole-3-carboxylic acid’s binding data .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data from alternative synthesis routes (e.g., acetic acid vs. HCl-mediated cyclization)?

- Methodological Answer :

- Mechanistic Studies : Probe reaction intermediates via quenching experiments or trapping agents.

- Yield vs. Purity Trade-offs : HCl methods may yield faster cyclization but introduce chloride by-products, requiring rigorous washing .

- Cross-Validation : Use multiple characterization techniques (e.g., XRD for crystal structure, HPLC for purity) to confirm consistency .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.